4-bromo-1-methyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1H-pyrazole-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of similar heterocyclic compounds involves innovative methods and catalytic reactions, aiming for step economy and reduced environmental impact. For instance, Abdelhamid et al. (2016) reported the convenient synthesis of thiadiazoles, thiazoles, pyrazolo[1,5-a]pyrimidines, and thieno[3,2-d]pyrimidines from 1-(5-bromobenzofuran-2-yl)ethanone, highlighting the importance of spectral data and chemical transformation in elucidating structures (Abdelhamid, Fahmi, & Baaiu, 2016). Shi et al. (2018) described a one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, emphasizing a green approach to synthesizing pharmacologically significant compounds (Shi et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds reveals complex interactions, such as hydrogen bonding and π-π stacking. Portilla et al. (2005) studied the hydrogen-bonded chains in isostructural compounds, demonstrating the role of C-H...π(arene) hydrogen bonds in linking molecules into chains (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often lead to the synthesis of novel derivatives with significant biological activity. For example, Rahmouni et al. (2016) developed a series of pyrazolopyrimidines and evaluated their anticancer and anti-5-lipoxygenase activities, highlighting the potential medicinal applications of these compounds (Rahmouni et al., 2016).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as solubility and melting points, are crucial for their practical applications. Gad-Elkareem et al. (2011) explored the synthesis and antimicrobial activity of thio-substituted ethyl nicotinate and thieno[2,3-b]pyridine derivatives, providing insight into the relationship between structure and antimicrobial activity (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of heterocyclic compounds are fundamental for their application in medicinal chemistry and other fields. Reddy et al. (2014) described a microwave-assisted strategy for synthesizing pyrazolopyrimidin-7(6H)-ones, emphasizing their potential as anticancer agents through mTOR inhibition (Reddy et al., 2014).
Scientific Research Applications
Synthesis and Biological Evaluation
One key area of application involves the synthesis and biological evaluation of novel derivatives for potential anticancer and anti-inflammatory properties. For instance, Rahmouni et al. (2016) explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, highlighting their potential as anticancer and anti-5-lipoxygenase agents. This study demonstrates the compound's relevance in developing new therapeutic agents with specific biological targets (Rahmouni et al., 2016).
Antiviral and Antimicrobial Activity
Compounds with the thieno[2,3-d]pyrimidin scaffold, similar to the specified compound, have been evaluated for their antiviral and antimicrobial activities. For example, research by Saxena et al. (1990) on pyrazolo[3,4-d]pyrimidine analogues showed activity against human cytomegalovirus and herpes simplex virus, highlighting the potential for developing new antiviral agents (Saxena et al., 1990).
Heterocyclic Chemistry and Drug Design
The versatility of the thieno[2,3-d]pyrimidin core in heterocyclic chemistry is notable, with implications for drug design. Ahmed et al. (2018) described the synthesis of novel thienopyrazole derivatives, showcasing the compound's utility in creating diverse heterocyclic systems with potential pharmacological applications (Ahmed et al., 2018).
Chemical Synthesis and Modification
The chemical synthesis and modification of such compounds are critical for exploring their potential applications further. Khan et al. (2005) discussed a modified and efficient synthesis approach for variably substituted pyrazolo[4,3-d]pyrimidin-7-ones, indicating the compound's role in advancing synthetic methodologies within organic chemistry (Khan et al., 2005).
properties
IUPAC Name |
4-bromo-1-methyl-N-(10-methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)pyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5O2S/c1-7-17-14-11(8-4-3-5-10(8)24-14)15(23)21(7)19-13(22)12-9(16)6-20(2)18-12/h6H,3-5H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKPIQLWENKRKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C(=O)N1NC(=O)C4=NN(C=C4Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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